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Introduction
The Chemoattractant Receptor-Homologous molecule expressed on T helper type 2 cells

(CRTh2), also known as G-protein coupled receptor 44 (GPR44) or DP2, is a critical

component of the type 2 inflammatory response. As a receptor for prostaglandin D2 (PGD2),

CRTh2 plays a pivotal role in the pathophysiology of allergic diseases such as asthma and

allergic rhinitis.[1][2] Its involvement in orchestrating the migration and activation of key immune

cells, including T helper type 2 (Th2) cells, eosinophils, and basophils, has positioned it as a

significant therapeutic target for inflammatory disorders.[1][3][4] This technical guide provides

an in-depth overview of the structural biology of the CRTh2 receptor, including its molecular

structure, ligand interactions, and signaling pathways, supported by quantitative data and

detailed experimental methodologies.

Molecular Structure of the CRTh2 Receptor
The human CRTh2 receptor is a class A G-protein coupled receptor (GPCR) composed of

seven transmembrane helices. Unlike other prostanoid receptors, CRTh2 shares higher

sequence similarity with chemoattractant receptors like the formyl peptide receptor. The

determination of its crystal structure has provided significant insights into its function and has

paved the way for structure-based drug design.
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Several crystal structures of the human CRTh2 receptor have been solved, revealing a semi-

occluded ligand-binding pocket covered by a well-structured N-terminus. These structures,

determined in complex with various antagonists and an agonist, have elucidated the molecular

basis of ligand recognition and the distinct binding modes of chemically diverse compounds.

Crystal Structure Details
The crystal structures of CRTh2 have been determined using X-ray diffraction and serial

femtosecond crystallography, providing high-resolution views of the receptor's architecture.

PDB ID Ligand Resolution (Å)
Experimental
Method

6D26
Fevipiprant

(antagonist)
2.80 X-ray Diffraction

6D27
CAY10471

(antagonist)
2.74 X-ray Diffraction

7M8W
15R-methyl-PGD2

(agonist)
2.61

X-ray Diffraction

(XFEL)

Table 1: Summary of publicly available human CRTh2 receptor crystal structures.

Ligand Binding and Selectivity
The CRTh2 receptor is activated by its endogenous ligand, PGD2, and its metabolites, such as

13,14-dihydro-15-keto-PGD2 (DK-PGD2). The binding of these agonists initiates a signaling

cascade that leads to various cellular responses. A range of synthetic antagonists have also

been developed to block this signaling for therapeutic purposes.

Quantitative Ligand Binding Data
The affinity of various ligands for the CRTh2 receptor has been determined through radioligand

binding assays. The following table summarizes the binding affinities (Ki or Kd) for selected

agonists and antagonists.
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Ligand
Ligand
Type

Species Assay Type Ki / Kd (nM) Reference

PGD2 Agonist Human
Saturation

Binding

2.5 (High

affinity), 109

(Low affinity)

[3H]PGD2 Agonist Mouse
Saturation

Binding
8.8 ± 0.8

DK-PGD2 Agonist Human
Competition

Binding
15

15-deoxy-

Δ12,14-PGJ2
Agonist Human

Competition

Binding
21

Fevipiprant Antagonist Human
Competition

Binding
1.2

CAY10471 Antagonist Human
Competition

Binding
2.3

Ramatroban Antagonist Human
Competition

Binding
11

OC000459 Antagonist Human
Competition

Binding
13

Table 2: Binding affinities of selected ligands for the CRTh2 receptor.

Signaling Pathways
Activation of the CRTh2 receptor by an agonist initiates a signaling cascade through its

coupling to the Gi/o family of G proteins. This leads to the inhibition of adenylyl cyclase,

resulting in a decrease in intracellular cyclic AMP (cAMP) levels. Concurrently, the dissociation

of the Gβγ subunits from Gi/o activates phospholipase C (PLC), which in turn hydrolyzes

phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol

(DAG). IP3 then binds to its receptor on the endoplasmic reticulum, leading to the release of

stored calcium ions into the cytoplasm and a subsequent increase in intracellular calcium
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concentration ([Ca2+]i). This signaling cascade ultimately mediates the chemotaxis and

activation of immune cells.
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Figure 1: CRTh2 Receptor Signaling Pathway.

Experimental Protocols
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This section provides detailed methodologies for key experiments used in the study of the

CRTh2 receptor.

Radioligand Binding Assay
This protocol is for determining the binding affinity of a test compound for the CRTh2 receptor.
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Figure 2: Workflow for a Radioligand Binding Assay.
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Materials:

HEK293 cells stably expressing human CRTh2.

Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4.

Radioligand: [3H]-PGD2.

Unlabeled test compounds.

96-well plates.

Glass fiber filters (e.g., GF/C).

Scintillation fluid and counter.

Procedure:

Membrane Preparation:

Culture HEK293-hCRTh2 cells to confluency.

Harvest cells and homogenize in ice-cold lysis buffer (50 mM Tris-HCl, 5 mM MgCl2, 5 mM

EDTA, with protease inhibitors).

Centrifuge the homogenate at 1,000 x g for 3 minutes to remove nuclei and large debris.

Centrifuge the supernatant at 20,000 x g for 20 minutes at 4°C to pellet the membranes.

Wash the membrane pellet with fresh lysis buffer and repeat the centrifugation.

Resuspend the final pellet in binding buffer and determine the protein concentration (e.g.,

using a BCA assay). Store aliquots at -80°C.

Binding Assay:

In a 96-well plate, add in the following order:
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50 µL of binding buffer (for total binding) or 10 µM unlabeled PGD2 (for non-specific

binding).

50 µL of various concentrations of the unlabeled test compound.

50 µL of [3H]-PGD2 (final concentration ~1-3 nM).

100 µL of the membrane preparation (10-20 µg of protein).

Incubate the plate at room temperature for 60-90 minutes with gentle agitation.

Filtration and Counting:

Rapidly filter the contents of each well through a glass fiber filter pre-soaked in 0.3%

polyethyleneimine using a cell harvester.

Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

Dry the filters and place them in scintillation vials with scintillation fluid.

Count the radioactivity in a scintillation counter.

Data Analysis:

Calculate specific binding by subtracting non-specific binding from total binding.

Plot the specific binding as a function of the log concentration of the test compound to

determine the IC50 value.

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where

[L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Functional Assay
This protocol measures the ability of a ligand to modulate cAMP levels in cells expressing

CRTh2.

Materials:
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HEK293 cells stably expressing human CRTh2.

Stimulation Buffer: Hanks' Balanced Salt Solution (HBSS) with 5 mM HEPES, 0.1% BSA,

and 0.5 mM IBMX (a phosphodiesterase inhibitor).

Forskolin (an adenylyl cyclase activator).

Test ligands (agonists or antagonists).

cAMP detection kit (e.g., HTRF, ELISA).

Procedure:

Cell Preparation:

Seed HEK293-hCRTh2 cells in a 96-well plate and grow overnight.

Wash the cells with stimulation buffer.

Agonist Assay:

Add varying concentrations of the test agonist to the cells.

Incubate for 15-30 minutes at 37°C.

Lyse the cells and measure the intracellular cAMP concentration using a detection kit

according to the manufacturer's instructions.

Antagonist Assay:

Pre-incubate the cells with varying concentrations of the test antagonist for 15 minutes.

Add a fixed concentration of PGD2 (typically the EC80) to all wells (except the basal

control).

Incubate for an additional 15-30 minutes at 37°C.

Lyse the cells and measure the intracellular cAMP concentration.
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Data Analysis:

For agonist assays, plot the cAMP concentration against the log concentration of the

agonist to determine the EC50.

For antagonist assays, plot the inhibition of the PGD2 response against the log

concentration of the antagonist to determine the IC50.

Intracellular Calcium Mobilization Assay
This protocol measures changes in intracellular calcium concentration following receptor

activation.

Materials:

HEK293 cells co-transfected with human CRTh2 and a promiscuous G-protein (e.g., Gα16)

or cells endogenously expressing the necessary signaling components.

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

Assay Buffer: HBSS with 20 mM HEPES and 2.5 mM probenecid.

Test ligands.

A fluorescence plate reader with automated injection capabilities (e.g., FLIPR).

Procedure:

Cell Preparation and Dye Loading:

Seed cells in a black-walled, clear-bottom 96-well plate and grow overnight.

Remove the growth medium and add the fluorescent calcium dye dissolved in assay

buffer.

Incubate for 60 minutes at 37°C.

Wash the cells with assay buffer to remove excess dye.
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Calcium Measurement:

Place the cell plate in the fluorescence plate reader.

Establish a stable baseline fluorescence reading.

Inject the test ligand and immediately begin recording the fluorescence intensity over time

(typically for 1-2 minutes).

Data Analysis:

The change in fluorescence intensity reflects the change in intracellular calcium

concentration.

Plot the peak fluorescence response against the log concentration of the ligand to

determine the EC50.

Conclusion
The structural and functional characterization of the CRTh2 receptor has provided a solid

foundation for understanding its role in inflammatory diseases and for the development of novel

therapeutics. The detailed structural information, combined with robust quantitative assays,

allows for the rational design and optimization of CRTh2 antagonists. The experimental

protocols outlined in this guide provide a framework for researchers to further investigate the

intricate biology of this important drug target. Continued research in this area holds the promise

of delivering new and effective treatments for a range of allergic and inflammatory conditions.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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